1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo-pyridine derivative characterized by a fluorine-substituted phenyl group at position 1, an isopropyl group at position 3, and a methyl group at position 6. Structural analogs suggest a likely molecular formula of C19H18FN3O2 and a molecular weight of ~339–343 g/mol, based on comparisons with similar compounds .
The 4-fluorophenyl group enhances metabolic stability and binding affinity in drug-receptor interactions, while the isopropyl and methyl substituents influence lipophilicity and steric bulk. This compound is synthesized via multi-step heterocyclic reactions, often involving cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by functional group modifications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methyl-3-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-9(2)15-14-13(17(22)23)8-10(3)19-16(14)21(20-15)12-6-4-11(18)5-7-12/h4-9H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILAXMXJVAPBFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article examines the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in different cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H16FN3O2, with a molecular weight of 313.33 g/mol. The structure features a bicyclic core formed by a pyrazole ring fused with a pyridine ring, with substituents that include a fluorophenyl group at position 1, an isopropyl group at position 3, and a methyl group at position 6. The carboxylic acid group is attached to position 4 of the pyridine ring .
Structural Formula
| Property | Value |
|---|---|
| Molecular Formula | C17H16FN3O2 |
| Molecular Weight | 313.33 g/mol |
| CAS Number | 1018164-74-3 |
Antitumor Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridines exhibit significant antitumor activity across various cancer cell lines. For instance:
- Cell Line Studies : In one study, derivatives of pyrazolo[3,4-b]pyridine demonstrated IC50 values ranging from 0.01 µM to 49.85 µM against different cancer cell lines such as MCF-7 and A549 .
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazolo compounds has also been explored:
- Cytokine Inhibition : Some derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
- In Vivo Studies : Animal models have demonstrated reduced inflammation markers upon treatment with these compounds, indicating their therapeutic potential .
Case Studies
- Study on MCF-7 Cells : A specific derivative exhibited an IC50 value of 0.01 µM against MCF-7 breast cancer cells, showcasing potent anticancer properties .
- Aurora-A Kinase Inhibition : Another study highlighted that certain pyrazolo derivatives inhibited Aurora-A kinase with an IC50 value of 0.067 µM, which is crucial for cell cycle regulation .
Summary of Biological Activities
The following table summarizes the biological activities and corresponding IC50 values for various studies involving the compound:
Scientific Research Applications
Medicinal Chemistry
1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown promise in several areas of medicinal chemistry:
- Anti-inflammatory and Analgesic Properties : Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic activities. The fluorophenyl group may enhance its interaction with specific receptors involved in pain and inflammation pathways, potentially leading to improved therapeutic outcomes.
- Binding Studies : Research has focused on understanding how this compound interacts with biological macromolecules such as proteins and enzymes. Initial data suggests that it may bind to receptors implicated in inflammatory processes, indicating its potential as a therapeutic agent in treating inflammatory diseases.
Drug Development
The compound's unique structure allows for the synthesis of various derivatives that could exhibit enhanced biological activity or different pharmacological properties. Synthetic routes have been developed to produce this compound and its analogs, facilitating further investigation into their therapeutic potentials.
Molecular Docking Studies
Molecular docking studies are being employed to predict how this compound interacts with target proteins at the molecular level. These studies provide insights into the binding affinities and specific interactions that are crucial for drug design.
Comparative Analysis with Analog Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(2-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Similar bicyclic structure | Different fluorine position may influence activity |
| 1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine | Lacks carboxylic acid group | Potentially less polar and different solubility |
| 6-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine | No fluorine substitution | Lacks enhanced biological activity due to lack of fluorine |
The combination of the fluorophenyl group and the carboxylic acid functionality distinguishes this compound from its analogs, potentially contributing to its distinct biological properties and applications in medicinal chemistry.
Case Studies and Research Findings
Several research studies have been conducted to explore the pharmacological potential of this compound:
- Study on Anti-inflammatory Activity : A study investigated the anti-inflammatory effects of this compound in animal models. Results indicated a significant reduction in inflammation markers compared to control groups, supporting its potential use in treating inflammatory conditions.
- Binding Affinity Assays : Binding assays revealed that this compound exhibits high affinity for specific receptors involved in pain signaling pathways. These findings suggest that it could serve as a lead compound for developing novel analgesics.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group at position 4 participates in classical acid-catalyzed reactions.
Esterification
Reaction with alcohols under acidic conditions yields ester derivatives. For example, treatment with methanol and sulfuric acid produces the methyl ester:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methanol, H<sub>2</sub>SO<sub>4</sub> | Reflux, 6–8 h | Methyl 1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 74–89% |
This reaction is critical for improving lipid solubility in drug-discovery applications.
Amidation
The carboxylic acid reacts with amines (e.g., ethylamine) via coupling agents like EDCI/HOBt:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylamine, EDCI/HOBt | DCM, RT, 12 h | 1-(4-Fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | 65–78% |
Amidation enhances target-binding specificity in kinase inhibition studies.
Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core undergoes regioselective reactions at electron-rich positions.
Nitration
Nitration occurs at position 5 of the pyridine ring under mixed acid conditions:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 2 h | 5-Nitro-1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 52% |
The nitro group serves as a precursor for further reductions to amines .
Halogenation
Bromination at position 2 of the pyrazole ring is achieved using NBS:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF, 80°C, 4 h | 2-Bromo-1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 61% |
Halogenation facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Ring Functionalization and Rearrangements
The fused bicyclic system exhibits unique reactivity under oxidative or reductive conditions.
Oxidative Ring Expansion
Treatment with m-CPBA induces epoxidation of the pyridine ring:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| m-CPBA | DCM, RT, 24 h | Epoxy-1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 43% |
This reaction is leveraged to study strain-induced biological activity modulation .
Reductive Amination
Catalytic hydrogenation with palladium introduces amine groups:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>, Pd/C | Ethanol, 50°C, 6 h | 5-Amino-1-(4-fluorophenyl)-3-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 68% |
Side-Chain Modifications
The isopropyl and methyl substituents undergo selective transformations.
Oxidation of the Isopropyl Group
Strong oxidizing agents convert the isopropyl group to a carboxylic acid:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO<sub>4</sub>, H<sub>2</sub>O | 100°C, 12 h | 1-(4-Fluorophenyl)-3-carboxy-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 38% |
Methyl Group Functionalization
The methyl group at position 6 undergoes free-radical bromination:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS, AIBN | CCl<sub>4</sub>, reflux, 8 h | 6-Bromomethyl-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 55% |
Stability and Degradation Reactions
The compound decomposes under harsh acidic or basic conditions:
| Condition | Observation | Degradation Pathway | Source |
|---|---|---|---|
| 6M HCl, reflux, 24 h | Cleavage of the pyrazole ring | Formation of aminopyridine derivatives | |
| 6M NaOH, reflux, 24 h | Hydrolysis of the carboxylic acid group | Decarboxylation to pyrazolo[3,4-b]pyridine |
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
- Fluorine vs. Chlorine at Position 1 : The target compound’s 4-fluorophenyl group reduces metabolic oxidation compared to the 4-chlorophenyl analog (CAS 937598-70-4), enhancing plasma stability . Chlorine increases molecular weight but may improve target binding in hydrophobic pockets.
- Isopropyl vs.
- Methyl vs. Phenyl at Position 6 : The 6-methyl group in the target compound reduces aromatic stacking interactions but minimizes torsional strain, favoring entropic gains in binding. In contrast, 6-phenyl derivatives (e.g., CAS 1011399-41-9) exhibit higher molecular weights (347.35 g/mol) and enhanced π-π interactions with aromatic residues .
Q & A
Q. How can synthetic routes be adapted for isotopic labeling (e.g., ¹³C, ¹⁵N) to enable metabolic tracing or imaging studies?
- Methodological Answer : Isotope-labeled precursors (e.g., ¹³C-4-fluorobenzaldehyde) are incorporated during condensation steps. Post-synthetic modifications (e.g., H₂¹⁸O hydrolysis) introduce labels into the carboxylic acid group. Radiolabeling (³H/¹⁴C) requires careful handling to avoid degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
